5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole
Overview
Description
“5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives has been a subject of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole” is based on the trifluoromethylpyridine (TFMP) moiety . The molecular formula is C7H6ClF3N2 .Scientific Research Applications
Heterocyclic Synthesis
This compound is involved in the synthesis of new heterocycles, including 1,2,3-dithiazole derivatives, which play a significant role in the development of molecules with potential pharmacological activities. The chemistry of 5H-1,2,3-dithiazoles has been investigated, emphasizing reactions leading to thiazolo[5,4-b]pyridine-2-carbonitrile and thiazolo[4,5-c]pyridine-2-carbonitrile, among others. Such compounds are of interest due to their potential applications in various areas of chemistry and materials science (Christoforou, Koutentis, & Michaelidou, 2006).
Anticancer Activity
Several studies have focused on synthesizing and evaluating the anticancer potential of derivatives involving thiadiazole structures. For instance, a series of compounds incorporating the thiadiazole moiety demonstrated significant cytotoxicity against various human cancer cell lines. The Mannich bases derived from these structures showed potent activity, indicating the relevance of thiadiazole derivatives in the search for new anticancer agents (Abdo & Kamel, 2015).
Biological Activities
Pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, analgesic, anticonvulsant, and antitubercular properties. These compounds have also shown remarkable anticancer activity against colon carcinoma and hepatocellular carcinoma cell lines, highlighting the diverse potential of thiadiazole derivatives in drug development (Abouzied et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N3S/c9-4-1-3(8(11,12)13)2-14-5(4)6-15-7(10)17-16-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAIEHHWLIYPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NSC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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